molecular formula C24H27F5N8O4 B8201569 IL-17A inhibitor 1

IL-17A inhibitor 1

Cat. No.: B8201569
M. Wt: 586.5 g/mol
InChI Key: MVWVCLAORBNXSD-UWVAXJGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-17A inhibitor 1 is a compound that specifically inhibits the activity of interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. IL-17A plays a crucial role in the immune response by promoting the release of other cytokines and chemokines, leading to inflammation. Elevated levels of IL-17A are associated with conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IL-17A inhibitor 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of imidazo[1,2-b]pyridazines as starting materials . The synthetic route typically includes:

    Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Functionalization of the core structure: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.

    Purification and isolation: The final compound is purified using techniques like chromatography and recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

IL-17A inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the core structure .

Scientific Research Applications

IL-17A inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

IL-17A inhibitor 1 exerts its effects by specifically binding to IL-17A, thereby preventing its interaction with the IL-17 receptor (IL-17R). This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The molecular targets involved include the IL-17A homodimer and the IL-17R complex, which consists of IL-17RA and IL-17RC subunits .

Comparison with Similar Compounds

IL-17A inhibitor 1 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its small molecule nature, which allows for oral administration and potentially better patient compliance compared to monoclonal antibodies. Additionally, it offers the possibility of reduced immunogenicity and improved pharmacokinetic properties .

Conclusion

This compound is a promising compound with significant potential in the treatment of autoimmune and inflammatory diseases. Its unique properties and diverse applications make it a valuable tool in scientific research and therapeutic development.

Properties

IUPAC Name

N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVCLAORBNXSD-UWVAXJGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)[C@@H](COC)N5C[C@H](NC5=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F5N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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